

Chemical structure and properties of 2-Methoxyestradiol-13C6.

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Compound of Interest

Compound Name: 2-Methoxyestradiol-13C6

Cat. No.: B12406188

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An In-depth Technical Guide to 2-Methoxyestradiol-13C6 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **2-Methoxyestradiol-13C6**, a stable isotope-labeled version of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Properties

2-Methoxyestradiol-13C6 is the ¹³C-labeled form of 2-Methoxyestradiol. The stable isotope labeling makes it a valuable tool for metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based quantification. The labeling is typically on the D-ring of the steroid nucleus.^{[1][2]}

Chemical Structure:

The IUPAC name for the unlabeled 2-Methoxyestradiol is (8R,9S,13S,14S,17S)-2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol.^[3] The ¹³C6

labeled version specifically contains six ¹³C atoms at positions 13, 14, 15, 16, 17, and 18.[1]

Identifier	2-Methoxyestradiol	2-Methoxyestradiol- ¹³ C6
CAS Number	362-07-2[4]	Not available
Molecular Formula	C ₁₉ H ₂₆ O ₃ [4]	C ₁₃ (¹³ C) ₆ H ₂₆ O ₃ [5]
Molecular Weight	302.41 g/mol [6]	308.36 g/mol [5]
SMILES	<chem>C[C@]12CC[C@H]3-- INVALID-LINK-- CCC4=CC(=C(C=C34)OC)O[3]</chem>	<chem>[13CH3][13C@@]12-- INVALID-LINK--([H]) [C@@]3([H])--INVALID-LINK-- ([H])C4=CC(OC)=C(O)C=C4C C3[7]</chem>
InChI	InChI=1S/C ₁₉ H ₂₆ O ₃ /c1-19-8- 7-12-13(15(19)5-6-18(19)21)4- 3-11-9-16(20)17(22-2)10- 14(11)12/h9-10,12- 13,15,18,20-21H,3-8H2,1- 2H3/t12-,13+,15-,18-,19-/m0/s 1[4]	Not available

Physicochemical and Biological Properties:

Property	Value	Source(s)
Purity	≥95% to ≥98%	[4] [6]
Solubility	DMSO: 10-60 mg/mL Ethanol: 1-24.25 mg/mL Water: Insoluble	[4] [6] [8] [9] [10]
IC50 (MDA-MB-435 breast cancer)	1.38 μ M	[8]
IC50 (SK-OV-3 ovarian carcinoma)	1.79 μ M	[8]
IC50 (MCF-7 breast cancer)	6.79 \pm 0.71 μ M (48h)	[11]
IC50 (LTED breast cancer)	0.93 \pm 0.11 μ M (48h)	[11]
IC50 (HeLa cervical cancer)	4.53 μ M	[12]
IC50 (T47D breast cancer)	16.92 μ M	[12]
IC50 (Myeloma cell lines)	20.8 - 34.1 μ M	[13]

Experimental Protocols

Cell Viability and Apoptosis Assay

Objective: To determine the effect of 2-Methoxyestradiol on cell proliferation and to quantify apoptosis.

Methodology:

- Cell Seeding: Seed cells in 24-well or 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.[\[14\]](#)
- Treatment: Treat cells with varying concentrations of 2-Methoxyestradiol (or **2-Methoxyestradiol-13C6**) or vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, or 96 hours).[\[14\]](#)

- Cell Proliferation Assessment (MTS Assay):
 - Add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[\[15\]](#)
- Apoptosis Assessment (Histone-Associated DNA Fragment Quantification):
 - Lyse the cells to release cytoplasmic histone-associated DNA fragments.
 - Use a commercially available cell death detection ELISA kit (e.g., from Roche) according to the manufacturer's instructions.[\[14\]](#) This assay quantifies the amount of nucleosomes in the cytoplasm, a hallmark of apoptosis.
 - Measure the absorbance at the appropriate wavelength.

Tubulin Polymerization Assay

Objective: To assess the effect of 2-Methoxyestradiol on the in vitro polymerization of tubulin.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[\[16\]](#)
- Initiation of Polymerization: Initiate tubulin polymerization by adding GTP and a polymerization enhancer like glycerol.[\[16\]](#)
- Treatment: Add different concentrations of 2-Methoxyestradiol or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the reaction mixture.
- Monitoring Polymerization: Monitor the extent of tubulin polymerization over time using a fluorescent reporter dye (e.g., DAPI) that binds to polymerized microtubules, leading to an

increase in fluorescence.[16] Measure the fluorescence intensity at regular intervals using a fluorometer.

- **Data Analysis:** Plot fluorescence intensity versus time to generate polymerization curves. Calculate parameters such as the rate of polymerization and the maximum polymer mass to determine the inhibitory or enhancing effect of the compound.

Western Blot for HIF-1 α Expression

Objective: To determine the effect of 2-Methoxyestradiol on the protein levels of Hypoxia-Inducible Factor-1 α (HIF-1 α).

Methodology:

- **Cell Culture and Treatment:** Culture cells under normoxic (standard conditions) or hypoxic (e.g., 1% O₂) conditions. Treat the cells with 2-Methoxyestradiol or vehicle control for a specified duration. To mimic hypoxia chemically, cells can be treated with agents like cobalt chloride (CoCl₂).[17]
- **Sample Preparation:**
 - Due to the rapid degradation of HIF-1 α in the presence of oxygen, it is crucial to work quickly and keep samples on ice.
 - Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. For enhanced stability of HIF-1 α , CoCl₂ can be added to the homogenization buffer.[18]
 - Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Protein Transfer:**
 - Separate 10-50 μ g of total protein per lane on an SDS-polyacrylamide gel (e.g., 7.5% gel).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**

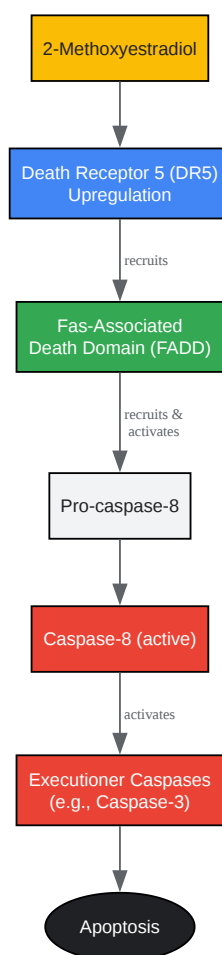
- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBS-T) for 1-1.5 hours.
- Incubate the membrane with a primary antibody specific for HIF-1 α overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-1.5 hours at room temperature.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
 - Visualize the bands using a chemiluminescence imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β -actin.[18]

Signaling Pathways

2-Methoxyestradiol exerts its anti-cancer effects through multiple signaling pathways, primarily by inducing apoptosis and inhibiting angiogenesis.

Induction of Extrinsic Apoptosis

2-Methoxyestradiol can trigger the extrinsic, or death receptor-mediated, pathway of apoptosis. A key mechanism is the upregulation of Death Receptor 5 (DR5).[19] This sensitization of cancer cells to apoptosis is independent of estrogen receptors.[14]

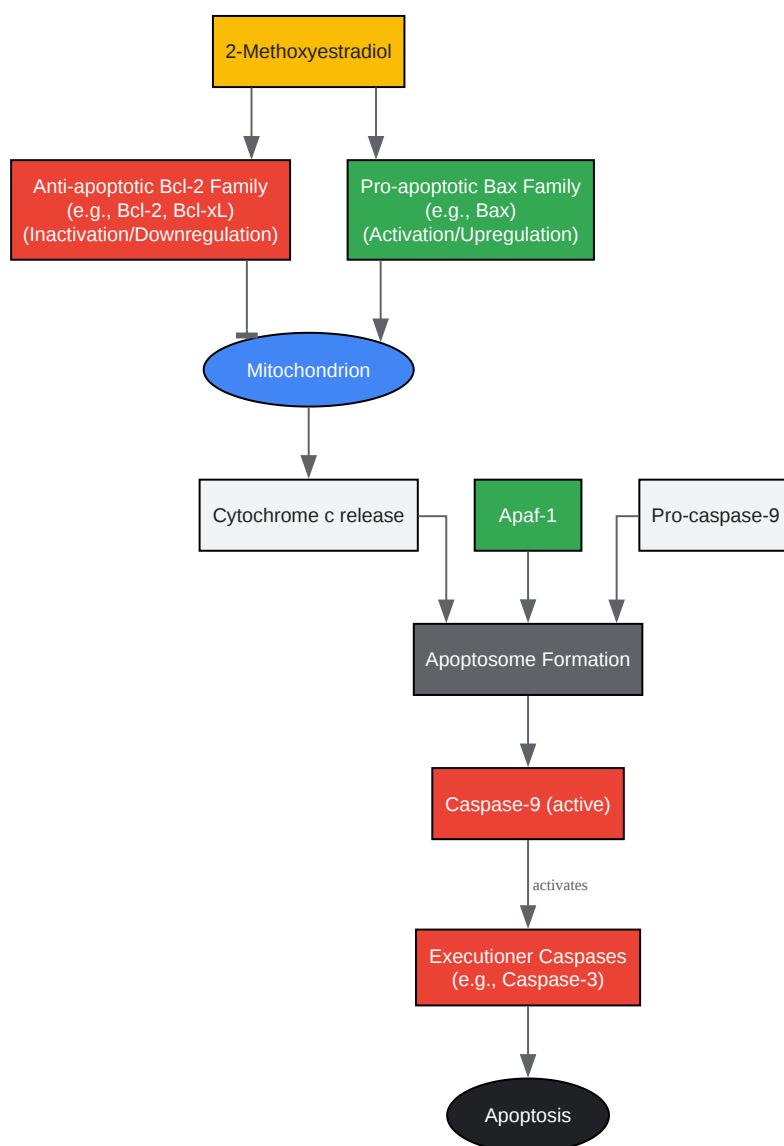


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2-ME2 Induced Extrinsic Apoptosis Pathway

Induction of Intrinsic Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is also activated by 2-Methoxyestradiol. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[20][21]

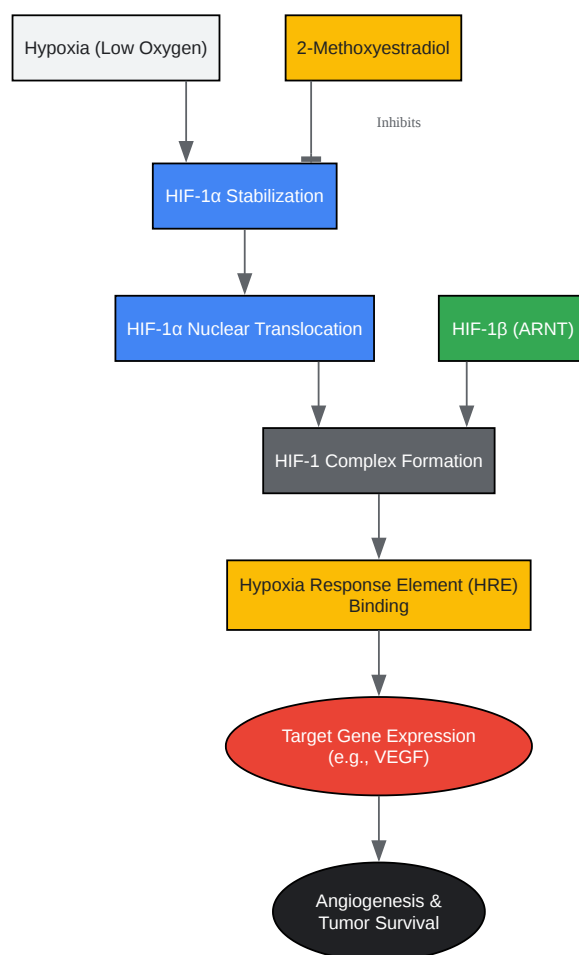


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2-ME2 Induced Intrinsic Apoptosis Pathway

Inhibition of HIF-1 α Signaling

2-Methoxyestradiol is a potent inhibitor of the HIF-1 α pathway, which is a critical regulator of angiogenesis and tumor cell survival, especially under hypoxic conditions. By inhibiting HIF-1 α , 2-ME2 can suppress the expression of downstream target genes like Vascular Endothelial Growth Factor (VEGF).^{[22][23][24]}



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Inhibition of HIF-1 α Pathway by 2-ME2

In summary, **2-Methoxyestradiol-13C6** is a critical research tool for studying the multifaceted anti-cancer properties of its unlabeled counterpart. Its mechanisms of action, involving the induction of both extrinsic and intrinsic apoptotic pathways and the inhibition of the key pro-angiogenic factor HIF-1 α , make it a compound of significant interest for the development of novel cancer therapeutics.

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